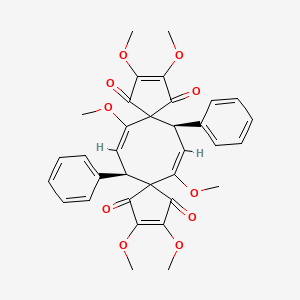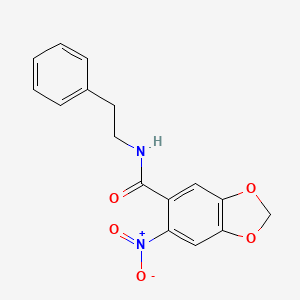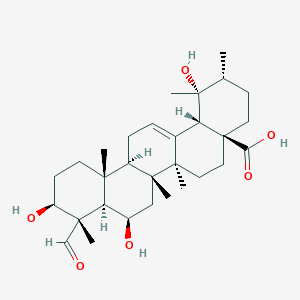
リンドゥラスピロンA
説明
Synthesis Analysis
The synthesis of Linderaspirone A has been achieved through various innovative methods. Xiao et al. (2013) reported a concise synthesis in just three steps, emphasizing the role of photochemical dimerization and thermal isomerization for its transformation into bi-linderone. Tan et al. (2011) highlighted a biomimetic total synthesis approach, utilizing sunlight to trigger photochemical reactions efficiently. Wang et al. (2011) described a one-step biomimetic synthesis from methyllinderone, proposing a [4+4] dimerization mechanism involving a diradical intermediate.
Molecular Structure Analysis
Linderaspirone A features an unprecedented carbon skeleton, as identified by Wang et al. (2010), who isolated windmill-shaped enantiomers from Lindera aggregata. Their structural determination involved extensive NMR analysis, crystal X-ray diffraction, and optical rotation calculations, revealing significant activity against glucosamine-induced insulin resistance.
Chemical Reactions and Properties
The chemical behavior of Linderaspirone A includes its ability to undergo photochemical [2 + 2] cycloaddition-Cope or radical rearrangement cascades, leading to its synthesis and transformation into bi-linderone. Investigations into biomimetic dimerization in natural product synthesis by Zhang et al. (2022) have provided insights into the synthetic exploration of Linderaspirone A and related compounds.
Physical Properties Analysis
Although specific details on the physical properties of Linderaspirone A are scarce in the literature, the methodologies employed in its synthesis and structural elucidation imply unique physical characteristics inherent to its windmill-shaped molecular structure and bioactive potential.
Chemical Properties Analysis
The chemical properties of Linderaspirone A, as deduced from its synthesis and molecular structure analyses, suggest a compound with bioactive capabilities, particularly in the context of insulin sensitivity improvement. Its synthesis pathways also reveal its chemical versatility and the potential for various chemical reactions, including photochemical dimerization and thermal isomerization.
- Xiao et al. (2013)
- Tan et al. (2011)
- Wang et al. (2011)
- Wang et al. (2010)
- Zhang et al. (2022)
科学的研究の応用
リンドゥラスピロンAの合成
This compoundは、ダルゼン環状ペンテンジオン合成と酸素分子支援光化学二量化反応によってわずか3段階で合成されています {svg_1}. この簡潔な合成プロセスは、ラボでthis compoundを生成できるため、その特性や用途に関するさらなる研究を促進する上で重要です {svg_2}.
ビ-リンドゥロンへの熱異性化
This compoundのビ-リンドゥロンへの熱異性化が発見されました {svg_3}. このプロセスは、ビ-リンドゥロンの生合成経路の手がかりを与える可能性があります {svg_4}. この経路を理解することは、新しい合成方法の開発と生物活性化合物の生産にとって非常に重要です。
伝統医学
This compoundは、中国や日本で伝統医学において鎮痛剤や鎮痙剤として長い歴史を持つリンドゥラ属植物から抽出されます {svg_5}. これは、this compoundが疼痛管理や筋肉弛緩に潜在的な用途があることを示唆しています。
抗酸化特性
This compoundの起源であるリンドゥラ属植物に関する薬理学的調査では、抗酸化特性が明らかになりました {svg_6}. これは、this compoundが、老化、神経変性疾患、癌など、さまざまな健康状態に関連する酸化ストレスと戦うための治療に潜在的に使用できることを示唆しています。
抗炎症作用と抗神経炎症作用
This compoundは、プロスタグランジンE2(PGE2)、腫瘍壊死因子、インターロイキン-6の産生に対し、有意な阻害効果を示しました {svg_7}. これらの化合物は炎症反応に関与しているため、this compoundは炎症性疾患や神経炎症性疾患の治療に潜在的な用途がある可能性があります {svg_8}.
炎症促進タンパク質の阻害
This compoundは、炎症促進タンパク質である誘導型一酸化窒素合成酵素(iNOS)とシクロオキシゲナーゼ-2(COX-2)の発現を阻害することが判明しました {svg_9}. また、感染に対する免疫応答を調節する重要な役割を果たす核因子-κB(NF-κB)の活性化も阻害します {svg_10}. これは、this compoundが炎症や免疫応答に関連する状態の治療に潜在的な用途があることを示唆しています。
作用機序
Target of Action
Linderaspirone A primarily targets pro-inflammatory proteins such as inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the inflammatory response, contributing to the production of inflammatory mediators.
Mode of Action
Linderaspirone A interacts with its targets by inhibiting their expression . This results in a decrease in the production of prostaglandin E2 (PGE2) , tumor necrosis factor-α (TNF-α) , and interleukin-6 (IL-6) . Additionally, it inhibits the activation of nuclear factor κB (NF-κB) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Biochemical Pathways
The inhibition of iNOS and COX-2 by Linderaspirone A affects the inflammatory response pathway . By inhibiting these enzymes, the production of inflammatory mediators such as PGE2, TNF-α, and IL-6 is reduced . This leads to a decrease in inflammation and potentially alleviates symptoms associated with inflammatory conditions.
Result of Action
The result of Linderaspirone A’s action is a significant reduction in the production of inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions. The compound’s action against glucosamine-induced insulin resistance has also been noted .
Action Environment
The action of Linderaspirone A can be influenced by various environmental factors. For instance, its synthesis involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of Linderaspirone A into bi-linderone has been discovered , suggesting that temperature can influence its stability and efficacy
生化学分析
Biochemical Properties
Linderaspirone A plays a crucial role in biochemical reactions, particularly in the inhibition of pro-inflammatory mediators. It has been shown to inhibit the production of prostaglandin E2, tumor necrosis factor-alpha, and interleukin-6 . These interactions suggest that Linderaspirone A may interact with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. The nature of these interactions involves the suppression of enzyme activity, leading to reduced production of inflammatory mediators.
Cellular Effects
Linderaspirone A exerts various effects on different cell types and cellular processes. In immune cells, such as macrophages and microglia, Linderaspirone A inhibits the activation of nuclear factor kappa B, a key regulator of inflammation . This inhibition results in decreased expression of pro-inflammatory genes and proteins. Additionally, Linderaspirone A has been observed to induce cytotoxicity in certain cancer cell lines, suggesting potential anti-cancer properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.
Molecular Mechanism
The molecular mechanism of Linderaspirone A involves its binding interactions with specific biomolecules. Linderaspirone A binds to and inhibits the activity of cyclooxygenase-2 and inducible nitric oxide synthase, leading to a decrease in the production of prostaglandin E2 and nitric oxide . These inhibitory effects are mediated through the suppression of nuclear factor kappa B activation, which in turn reduces the expression of pro-inflammatory genes. Additionally, Linderaspirone A may induce apoptosis in cancer cells by modulating the expression of apoptosis-related genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Linderaspirone A have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and heat . Long-term studies have shown that Linderaspirone A can maintain its anti-inflammatory and cytotoxic effects over extended periods, although some degradation may occur. These temporal effects highlight the importance of proper storage and handling to preserve the compound’s bioactivity.
Dosage Effects in Animal Models
The effects of Linderaspirone A vary with different dosages in animal models. At low to moderate doses, Linderaspirone A exhibits significant anti-inflammatory and cytotoxic effects without causing adverse effects . At high doses, the compound may induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances. These dosage-dependent effects underscore the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
Linderaspirone A is involved in several metabolic pathways, including those related to inflammation and apoptosis. The compound interacts with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, affecting the production of key metabolites like prostaglandin E2 and nitric oxide . Additionally, Linderaspirone A may influence metabolic flux by modulating the activity of enzymes involved in cellular metabolism, thereby altering metabolite levels and cellular energy balance.
Transport and Distribution
Within cells and tissues, Linderaspirone A is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, Linderaspirone A can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects. The distribution of Linderaspirone A within tissues may also be influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of Linderaspirone A plays a critical role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with key biomolecules involved in inflammation and apoptosis . Post-translational modifications, such as phosphorylation, may influence the targeting and localization of Linderaspirone A to specific cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
(6R,7E,14R,15E)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3/b23-17+,24-18+/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRMBZSJNAYKB-PEFZSZSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C/1=C/[C@@H](C2(C(=O)C(=C(C2=O)OC)OC)/C(=C\[C@@H](C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)/OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the potential therapeutic benefits of Linderaspirone A based on the current research?
A1: Linderaspirone A has shown promising anti-inflammatory and anti-neuroinflammatory effects in laboratory settings. [, ] Specifically, it has demonstrated significant inhibitory effects on the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6. [] Further research is needed to confirm these effects in humans and explore potential therapeutic applications.
Q2: How is Linderaspirone A synthesized in the laboratory?
A2: Efficient total synthesis of Linderaspirone A can be achieved through a biomimetic approach. [] This involves a three-step process starting with a Darzens cyclopentenedione synthesis, followed by dioxygen-assisted photochemical dimerization. [] Interestingly, this dimerization process can be triggered by simple exposure to sunlight. []
Q3: What is the relationship between Linderaspirone A and Bi-linderone?
A3: Linderaspirone A can undergo thermal isomerization to produce Bi-linderone. [] This discovery provides valuable insights into the potential biosynthetic pathway of Bi-linderone in nature. [] Notably, both compounds exhibit potent biological activities. []
Q4: What is unique about the structure of Linderaspirone A?
A4: (+)-Linderaspirone A and (-)-linderaspirone A exist as a pair of enantiomers with a distinctive "windmill-shaped" structure. [] Their absolute configurations have been determined through extensive NMR analysis, crystal X-ray diffraction, and optical rotation calculations. [] This unique carbon skeleton is unprecedented in nature. []
Q5: Are there any known structure-activity relationship (SAR) studies for Linderaspirone A?
A5: While specific SAR studies for Linderaspirone A are not extensively detailed in the provided research, modifications to the basic structure could provide valuable information about the pharmacophore and potentially lead to derivatives with improved potency or selectivity. Further research focusing on the SAR of Linderaspirone A and its analogs is crucial for optimizing its therapeutic potential.
Q6: How does Linderaspirone A exert its anti-inflammatory effects?
A6: Research suggests that Linderaspirone A, along with Bi-linderone and demethoxy-bi-linderone, can inhibit the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [] Additionally, these compounds can suppress the activation of nuclear factor κB (NF-κB), a key regulator of inflammation. [] Further investigation is needed to fully elucidate the molecular mechanisms underlying these effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(2-amino-1,3-thiazol-5-yl)phenyl]methanesulfonamide](/img/structure/B1181497.png)